beta-Aminoatroponitrile
Overview
Description
Beta-Aminoatroponitrile: is an organic compound characterized by the presence of both amine and nitrile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Aminoatroponitrile is typically synthesized through the reaction of ammonia with acrylonitrile. This reaction involves the nucleophilic addition of ammonia to the nitrile group of acrylonitrile, resulting in the formation of this compound .
Industrial Production Methods: : In industrial settings, the production of this compound involves the use of large-scale reactors where ammonia and acrylonitrile are combined under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : Beta-Aminoatroponitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Substituted amines and nitriles.
Scientific Research Applications
Beta-Aminoatroponitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of beta-Aminoatroponitrile involves its interaction with lysyl oxidase, an enzyme responsible for the cross-linking of collagen and elastin in connective tissues. By inhibiting lysyl oxidase, this compound prevents the formation of cross-links, leading to a reduction in tissue stiffness and fibrosis . This mechanism is particularly relevant in the context of diseases such as osteolathyrism and angiolathyrism .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: Another compound with both amine and nitrile functional groups.
Glycolonitrile: Contains a nitrile group and is structurally similar to beta-Aminoatroponitrile.
Propanenitrile: A simple nitrile compound with similar chemical properties.
Uniqueness: : this compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to inhibit lysyl oxidase sets it apart from other similar compounds, making it particularly valuable in biomedical research .
Properties
IUPAC Name |
(Z)-3-amino-2-phenylprop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-6H,10H2/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHRJOVPPDURBH-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CN)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/N)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488698 | |
Record name | (2Z)-3-Amino-2-phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33201-99-9 | |
Record name | (2Z)-3-Amino-2-phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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